molecular formula C17H17N3O4S B11245736 N-(furan-2-ylmethyl)-2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

N-(furan-2-ylmethyl)-2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

Cat. No.: B11245736
M. Wt: 359.4 g/mol
InChI Key: FEGTZFPCIACLQE-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a furan ring, a pyridazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Introduction of the Pyridazine Ring: The pyridazine ring is introduced via a condensation reaction between hydrazine derivatives and 1,4-diketones.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate compound with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Dihydropyridazines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and pyridazine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide
  • N-(Furan-2-ylmethyl)-2-hydroxybenzohydrazide

Uniqueness

N-[(FURAN-2-YL)METHYL]-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of a furan ring, a pyridazine ring, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2,3-dimethyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C17H17N3O4S/c1-11-8-13(15-5-6-17(21)20-19-15)9-16(12(11)2)25(22,23)18-10-14-4-3-7-24-14/h3-9,18H,10H2,1-2H3,(H,20,21)

InChI Key

FEGTZFPCIACLQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NCC2=CC=CO2)C3=NNC(=O)C=C3

Origin of Product

United States

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